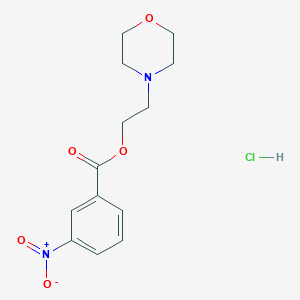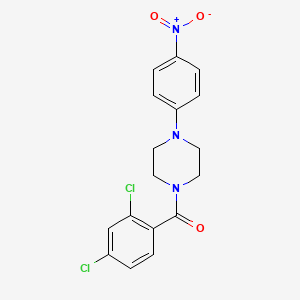
N-(1-ethylpropyl)-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(1-ethylpropyl)-3-(4-morpholinylsulfonyl)benzamide-like compounds often involves multi-step reactions, including the preparation of intermediate compounds such as 4-chlorobenzoic acid chloroanhydride and 3-morpholinopropionitrile, followed by catalytic reduction and reaction with morpholine in the presence of a hydrogen chloride acceptor for benzamide derivatives (Donskaya et al., 2004). These procedures highlight the complexity and the necessity of precise conditions for the successful synthesis of benzamide compounds.
Molecular Structure Analysis
The molecular structure of benzamide compounds, including N-(1-ethylpropyl)-3-(4-morpholinylsulfonyl)benzamide, is characterized by the presence of a morpholinone ring, often in a twist-boat conformation, fused to a benzene ring. This structure is stabilized by intra- and intermolecular hydrogen bonds, indicating a significant level of structural complexity and specificity (Pang et al., 2006).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, reflecting their chemical properties. For instance, they can participate in condensation reactions with different reagents to form new compounds with potential biological activity. The reactivity of the benzamide group in these compounds is a key factor in their chemical behavior and their potential as intermediates in the synthesis of biologically active molecules (Morgan et al., 1990).
Physical Properties Analysis
The physical properties of N-(1-ethylpropyl)-3-(4-morpholinylsulfonyl)benzamide and similar compounds are influenced by their molecular structure. The presence of morpholinyl and sulfonyl groups contributes to the compound's solubility and stability, which are crucial for its potential applications in various fields, including pharmaceuticals (Kato et al., 1992).
Chemical Properties Analysis
The chemical properties of benzamide derivatives are characterized by their reactivity with various chemical groups, their potential as ligands in complex formations, and their role in catalytic reactions. These properties are essential for understanding the compound's interactions at the molecular level and its suitability for specific applications (Fritz et al., 2011).
特性
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-14(4-2)17-16(19)13-6-5-7-15(12-13)23(20,21)18-8-10-22-11-9-18/h5-7,12,14H,3-4,8-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCUDZRBPPUOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isobutyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5056347.png)
![6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5056351.png)
![1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B5056356.png)
![6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5056363.png)
![ethyl 2-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5056364.png)
![ethyl [(7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5056371.png)
![4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene](/img/structure/B5056386.png)
![N-(2-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5056392.png)

![6-isobutoxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5056406.png)
![1-[6-(3,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5056407.png)


